molecular formula C22H35N5O2 B5619072 2-[3-(1H-imidazol-1-yl)propyl]-9-[(1-methylpiperidin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

2-[3-(1H-imidazol-1-yl)propyl]-9-[(1-methylpiperidin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5619072
M. Wt: 401.5 g/mol
InChI Key: QDLYADVCJCTMQK-UHFFFAOYSA-N
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Description

  • This compound is a part of the diazaspiro[5.5]undecane family, known for its varied applications in chemical synthesis and biological activities (Blanco-Ania et al., 2017).

Synthesis Analysis

  • The asymmetric synthesis of diazaspiro[5.5]undecane derivatives has been developed from compounds like 2-cyano-6-phenyloxazolopiperidine, involving steps like nucleophilic addition and intramolecular nucleophilic alkylation (Zhu et al., 1993).
  • Efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor is a key step in the divergent synthesis of 1- and 5-substituted diazaspiro[5.5]undecanes (Yang et al., 2008).

Molecular Structure Analysis

  • The crystal structure of similar diazaspiro[5.5] compounds reveals a triclinic, P-1 space group with a 2D-net framework formed by hydrogen bonds (Zeng et al., 2021).

Chemical Reactions and Properties

  • Diazaspiro[5.5]undecane derivatives exhibit diverse reactivity, enabling their use in various chemical transformations (Cordes et al., 2013).

Physical Properties Analysis

  • The thermodynamic properties of diazaspiro[5.5] derivatives have been studied, providing insights into their stability and reaction potential (Zeng et al., 2021).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Given the broad range of chemical and biological properties of imidazole and its derivatives, they have become an important synthon in the development of new drugs . Therefore, the future directions in this field could involve the development of novel imidazole derivatives with enhanced therapeutic properties.

properties

IUPAC Name

2-(3-imidazol-1-ylpropyl)-9-(1-methylpiperidine-2-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O2/c1-24-11-3-2-5-19(24)21(29)26-14-8-22(9-15-26)7-6-20(28)27(17-22)13-4-12-25-16-10-23-18-25/h10,16,18-19H,2-9,11-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLYADVCJCTMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)N2CCC3(CCC(=O)N(C3)CCCN4C=CN=C4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1H-imidazol-1-yl)propyl]-9-[(1-methylpiperidin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

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